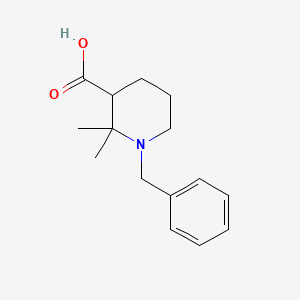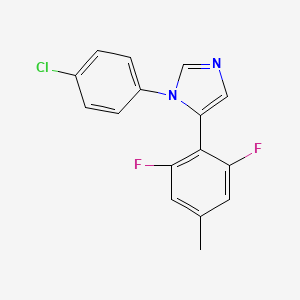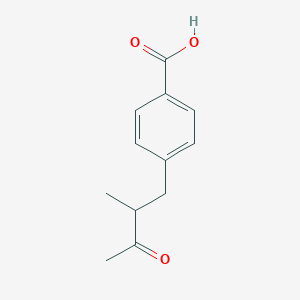
4-(2-Methyl-3-oxobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-3-oxobutyl)benzoic acid is an organic compound with a benzoic acid core substituted with a 2-methyl-3-oxobutyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-oxobutyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 2-methyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-3-oxobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(2-Methyl-3-oxobutyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-3-oxobutyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Oxobutyl)benzoic acid
- 4-(4-Fluorophenyl)-4-oxobutyl benzoic acid
- 4-(3-Ethoxy-1-pyrrolidinyl)-1-(4-fluorophenyl)-1-butanone
Uniqueness
4-(2-Methyl-3-oxobutyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(2-methyl-3-oxobutyl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(9(2)13)7-10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
ULTKPSWNOFXNSK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
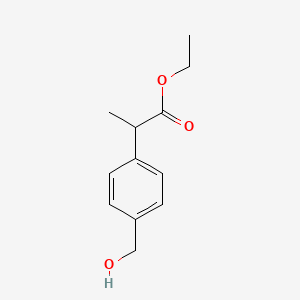
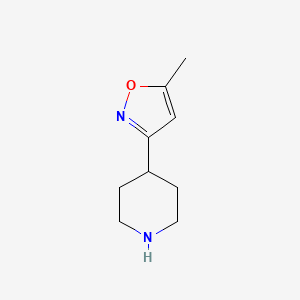
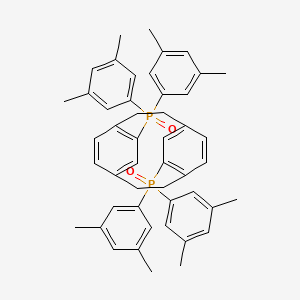


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

